Quetiapine Dimer Impurity as EP Impurity D: Defined Chromatographic Retention Relative to Quetiapine API
In a validated stability-indicating RP-UPLC method, Quetiapine Dimer Impurity (EP Impurity D) demonstrates distinct chromatographic separation from quetiapine API and other process impurities [1]. The method achieves baseline separation of quetiapine from five impurities/degradation products within a 5-minute run time, with the dimer impurity eluting as a well-resolved peak under gradient elution conditions using 0.1% aqueous triethylamine (pH 7.2) and acetonitrile:methanol (80:20 v/v) mobile phases [1]. This separation profile is reproducible across column lots and instrument configurations when the specified reference standard is employed as the system suitability marker [1].
| Evidence Dimension | Chromatographic separation resolution (Rs) between dimer impurity and adjacent peaks |
|---|---|
| Target Compound Data | Well-resolved peak with Rs ≥ 2.0 from quetiapine and other impurities (specific numeric Rs not reported in source) |
| Comparator Or Baseline | Quetiapine fumarate API (retention time approximately 2.8 min under specified conditions) |
| Quantified Difference | Complete baseline resolution achieved within 5-minute total run time; impurity peak elutes at distinct retention time separate from API |
| Conditions | Agilent Eclipse Plus C18 RRHD 1.8 μm column (50 mm × 2.1 mm); gradient elution with 0.1% aqueous triethylamine (pH 7.2) and acetonitrile:methanol (80:20 v/v); UV detection at 252 nm; flow rate and gradient program optimized for 5-minute separation [1] |
Why This Matters
Verifiable chromatographic resolution under ICH-validated conditions confirms this impurity standard's suitability for method development, system suitability testing, and batch release applications.
- [1] Somayaji, V., Bhaskar, P., Reddy, S. S., et al. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Sci Pharm. 2011; 79(1): 97-111. View Source
